molecular formula C15H22O2 B13591373 2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid

2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid

Cat. No.: B13591373
M. Wt: 234.33 g/mol
InChI Key: KTHYBYJTPXIKHW-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid typically involves the alkylation of phenol with isobutene, followed by further reactions to introduce the butanoic acid chain. One common method involves the acid-catalyzed alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale alkylation reactions using catalysts such as sulfuric acid or other strong acids. The reaction conditions are carefully controlled to maximize yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and phenyl ring contribute to its chemical reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid is unique due to the presence of both a tert-butyl group and a butanoic acid chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C15H22O2/c1-10(2)13(14(16)17)11-6-8-12(9-7-11)15(3,4)5/h6-10,13H,1-5H3,(H,16,17)

InChI Key

KTHYBYJTPXIKHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)C(=O)O

Origin of Product

United States

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